3,5-Dimethyl-1'-[4-(methylsulfanyl)benzyl]-1,4'-bipiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dimethyl-1’-[4-(methylsulfanyl)benzyl]-1,4’-bipiperidine is a complex organic compound characterized by its unique structure, which includes a bipiperidine core substituted with a methylsulfanylbenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethyl-1’-[4-(methylsulfanyl)benzyl]-1,4’-bipiperidine typically involves multiple steps, starting with the preparation of the bipiperidine core. One common method involves the reaction of 3,5-dimethylpiperidine with 4-(methylsulfanyl)benzyl chloride under basic conditions to form the desired product . The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethyl-1’-[4-(methylsulfanyl)benzyl]-1,4’-bipiperidine can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under hydrogenation conditions to modify the piperidine rings.
Substitution: Electrophilic aromatic substitution can occur on the benzyl ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Reagents like bromine or nitric acid for halogenation or nitration reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzyl ring.
Scientific Research Applications
3,5-Dimethyl-1’-[4-(methylsulfanyl)benzyl]-1,4’-bipiperidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,5-Dimethyl-1’-[4-(methylsulfanyl)benzyl]-1,4’-bipiperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, potentially modulating their activity and influencing various biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
1-[4-(Methylsulfanyl)benzyl]hydrazine: Shares the methylsulfanylbenzyl group but differs in the core structure.
1,3-Dimethyl-5-{[4-(methylsulfanyl)phenyl]methyl}-1,3-diazinane-2,4,6-trione: Contains a similar benzyl group but with a different heterocyclic core.
Uniqueness
3,5-Dimethyl-1’-[4-(methylsulfanyl)benzyl]-1,4’-bipiperidine is unique due to its bipiperidine core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C20H32N2S |
---|---|
Molecular Weight |
332.5 g/mol |
IUPAC Name |
3,5-dimethyl-1-[1-[(4-methylsulfanylphenyl)methyl]piperidin-4-yl]piperidine |
InChI |
InChI=1S/C20H32N2S/c1-16-12-17(2)14-22(13-16)19-8-10-21(11-9-19)15-18-4-6-20(23-3)7-5-18/h4-7,16-17,19H,8-15H2,1-3H3 |
InChI Key |
JAJAPLOTFAAULU-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CN(C1)C2CCN(CC2)CC3=CC=C(C=C3)SC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.